β-NF-JQ1 Exhibits 20- to 200-Fold Superior Antiproliferative Potency Compared to Parent Inhibitor JQ1 in RS4;11 Leukemia Cells
β-NF-JQ1 demonstrates an IC50 of 1.5 nM for inhibition of RS4;11 cell growth, whereas the parent inhibitor JQ1 exhibits an IC50 ranging from 30 to 300 nM in the same cell line [1][2]. This represents a 20- to 200-fold improvement in potency, underscoring the enhanced therapeutic window achieved through targeted protein degradation.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | JQ1: 30–300 nM |
| Quantified Difference | 20- to 200-fold more potent |
| Conditions | RS4;11 human B-cell acute lymphoblastic leukemia cells, 72-hour treatment |
Why This Matters
This substantial potency advantage directly translates to lower required doses for equivalent biological effects, reducing off-target toxicity and improving experimental signal-to-noise ratios.
- [1] Ohoka N, Tsuji G, Shoda T, et al. Development of Small Molecule Chimeras That Recruit AhR E3 Ligase to Target Proteins. ACS Chem Biol. 2019;14(12):2822-2832. View Source
- [2] Ott CJ, Kopp N, Bird L, et al. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia. Blood. 2012;120(14):2843-2852. View Source
